molecular formula C37H51Cl2N3O5S B040264 R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride CAS No. 115043-27-1

R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride

Cat. No. B040264
M. Wt: 720.8 g/mol
InChI Key: HQTMLRUQTHILKM-CHKASDEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ordinary air liquefied. Shipped unconfined at its boiling point (approx -300°F). Noncombustible but promotes the burning of other materials. Can cause serious injury by freezing exposed skin.
Ordinary air, compressed and shipped in cylinders under pressure. Under prolonged exposure to fire or heat containers may rupture violently and rocket.

Scientific Research Applications

Pharmacological and Binding Properties

  • Calcium Antagonist Receptor Identification : HOE 166 is identified as a novel calcium antagonist, with pharmacological and binding properties distinct from other calcium channel drugs. It shows selective inhibition of KCl-induced contractions in various arterial preparations and papillary muscle contraction, indicating a unique interaction with calcium channels (Striessnig et al., 1988).

  • Novel Drug Receptor : Further studies suggest that HOE 166 defines a new calcium antagonist drug receptor, distinct from the 1,4 dihydropyridine binding domain. This is confirmed through radioligand binding studies in skeletal muscle transverse-tubule membranes (Grassegger et al., 1989).

Synthesis and Effects

  • Synthesis of Optical Isomers : The synthesis of optically active variants of similar compounds shows the importance of the enantiomeric purity in determining pharmacological effects, highlighting the significance of stereochemistry in drug design (Ashimori et al., 1991).

  • Chromatographic Resolution : Studies on the chromatographic resolution of the enantiomers of similar compounds have been conducted, showcasing the role of structural variations in drug pharmacokinetics and dynamics (Ota et al., 1992).

Mechanistic Studies

  • Conformational Study : Investigations into the conformational aspects of compounds similar to HOE 166 have been carried out, which is crucial for understanding the drug-receptor interactions and for the development of more effective and specific drug molecules (Fujimura et al., 1994).

  • Novel Antagonists Synthesis : Research into novel benzothiazine derivatives, which includes compounds structurally related to HOE 166, has been conducted to explore new potential therapeutic agents with calcium antagonistic activities (Yamamoto et al., 1988).

properties

IUPAC Name

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMLRUQTHILKM-CHKASDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921600
Record name 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2)
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Molecular Weight

720.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ordinary air, compressed and shipped in cylinders under pressure. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Ordinary air liquefied. Shipped unconfined at its boiling point (approx -300 °F). Noncombustible but promotes the burning of other materials. Can cause serious injury by freezing exposed skin., Air that is compressed and shipped under pressure; [CAMEO] Colorless odorless gas; [Linde MSDS]
Record name AIR, COMPRESSED
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Compressed air
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Product Name

Air, compressed

CAS RN

132259-10-0, 115043-27-1
Record name AIR, COMPRESSED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17039
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17040
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hoe 166
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Air
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 2
Reactant of Route 2
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 3
Reactant of Route 3
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 4
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 5
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Reactant of Route 6
Reactant of Route 6
R-(+)-3,4-Dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride

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